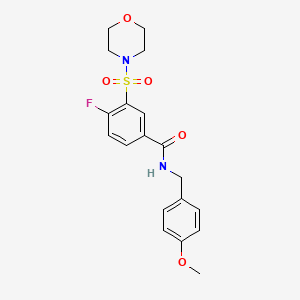![molecular formula C18H21FO3 B4937443 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene, also known as F-18 FPEB, is a radioligand used in positron emission tomography (PET) imaging of the metabotropic glutamate receptor subtype 5 (mGluR5). PET imaging is a non-invasive imaging technique that uses radioactive tracers to visualize and measure physiological processes in the body. F-18 FPEB is a promising tool for studying the role of mGluR5 in various neurological and psychiatric disorders.
作用机制
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB binds to the mGluR5 receptor with high affinity and specificity, allowing for the visualization and quantification of the receptor in vivo. The mGluR5 receptor is a G protein-coupled receptor that modulates the activity of glutamatergic neurons in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neuroinflammation.
Biochemical and Physiological Effects:
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB does not have any direct biochemical or physiological effects, as it is used solely as a radioligand for PET imaging studies. However, the information obtained from these studies can provide valuable insights into the biochemical and physiological effects of mGluR5 activation in the brain.
实验室实验的优点和局限性
The main advantage of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is its high affinity and specificity for the mGluR5 receptor, allowing for accurate and reliable PET imaging studies. However, the short half-life of the fluorine-18 isotope (110 minutes) limits the use of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB to research institutions with access to a cyclotron for on-site production. Additionally, the high cost of production and limited availability of the radioligand can be a barrier to widespread use.
未来方向
Future research with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could focus on the role of mGluR5 in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging studies with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB could also be used to evaluate the efficacy of drugs targeting the mGluR5 receptor, as well as to investigate the potential of mGluR5 as a therapeutic target for these disorders. Additionally, the development of new radioligands with longer half-lives and lower production costs could expand the use of PET imaging in neuroscience research.
合成方法
The synthesis of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB involves the reaction of a precursor molecule with a fluorine-18 isotope. The precursor molecule is prepared by a multi-step synthesis process, which involves the reaction of 2-methoxy-4-methylbenzaldehyde with 4-(4-bromophenoxy)butanol in the presence of a base and a catalyst. The resulting product is then treated with a reagent to form the final precursor molecule. The fluorine-18 isotope is then introduced into the precursor molecule by a nucleophilic substitution reaction, resulting in the formation of 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB.
科学研究应用
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB is primarily used in PET imaging studies to visualize and quantify the distribution and density of mGluR5 in the brain. The mGluR5 receptor is involved in various neurological and psychiatric disorders, including autism spectrum disorder, schizophrenia, depression, and addiction. PET imaging with 1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene FPEB can provide valuable information on the role of mGluR5 in these disorders, as well as the efficacy of drugs targeting this receptor.
属性
IUPAC Name |
1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-14-5-10-17(18(13-14)20-2)22-12-4-3-11-21-16-8-6-15(19)7-9-16/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIWMNBPWYPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N'-[4,6-bis(2,2,2-trifluoroethoxy)-1,3-phenylene]di(1-naphthamide)](/img/structure/B4937369.png)
![3-[2-oxo-2-(propylamino)ethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4937375.png)
![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)

![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![N-methyl-4-{[methyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4937461.png)
![2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)

![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)